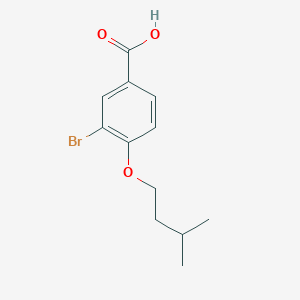
N-(2-etilfenil)acetamida
Descripción general
Descripción
2-Ethylacetanilide is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethylacetanilide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64679. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethylacetanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylacetanilide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Farmacológicas
N-(2-etilfenil)acetamida, también conocida como 2-Etilacetanilida, ha sido estudiada por sus potenciales aplicaciones farmacológicas. Un estudio comparó los efectos analgésicos y antiinflamatorios de los derivados sintetizados con estándares como el paracetamol y el ibuprofeno, lo que sugiere su uso en el desarrollo de nuevos medicamentos para el alivio del dolor .
Investigación Proteómica
Este compuesto se utiliza en aplicaciones de investigación proteómica. La proteómica implica el estudio a gran escala de las proteínas, en particular sus estructuras y funciones .
Análisis de la Expresión Génica y Genotipado
2-Etilacetanilida puede utilizarse en análisis de la expresión génica y flujos de trabajo de genotipado. Estos procesos son cruciales para comprender las variaciones genéticas y las expresiones en diferentes organismos .
Síntesis Química
Las rutas de síntesis de 2-Etilacetanilida indican su papel en la síntesis química y las aplicaciones de la ciencia de los materiales. Podría utilizarse como precursor o intermedio en la síntesis de moléculas más complejas.
Mecanismo De Acción
Target of Action
N-(2-ethylphenyl)acetamide, also known as 2-Ethylacetanilide, is a chemical compound that has been studied for its potential analgesic and anti-inflammatory properties It is suggested that the compound may interact with cyclooxygenase enzymes (cox-1 and cox-2), similar to its parent compound, acetaminophen .
Mode of Action
It is proposed that the compound may inhibit the cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are involved in pain and inflammation processes . The compound’s weak anti-inflammatory activity compared to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that other non-COX-related mechanisms may also be involved .
Biochemical Pathways
N-(2-ethylphenyl)acetamide likely affects the prostaglandin synthesis pathway by inhibiting the cyclooxygenase enzymes. This inhibition can lead to a decrease in the production of prostaglandins, thereby reducing pain and inflammation . .
Result of Action
It is suggested that the compound may exhibit analgesic and anti-inflammatory effects by reducing the production of prostaglandins through the inhibition of cyclooxygenase enzymes .
Análisis Bioquímico
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-9-6-4-5-7-10(9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOVAGUQXNXKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186757 | |
| Record name | Acetanilide, 2'-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33098-65-6 | |
| Record name | N-(2-Ethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33098-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Ethylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033098656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 2'-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-ETHYLACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-ETHYLACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9831L636QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Ethylacetanilide in the context of the research on partially hydrogenated pyridines as potential treatments for liver injury?
A: 2-Ethylacetanilide serves as a substituent within the structure of a promising partially hydrogenated pyridine derivative, CV047 (2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(4-fluorophenyl)acetamide), which demonstrated significant hepatoprotective activity in a rat model of paracetamol-alcoholic liver injury. [] While the specific role of the 2-Ethylacetanilide moiety within CV047's mechanism of action requires further investigation, its presence highlights the potential importance of this chemical structure in the development of novel liver-protecting therapies.
Q2: How does the structure of 2-Ethylacetanilide relate to its potential for biological activity?
A: While the provided research doesn't focus solely on 2-Ethylacetanilide, its presence in a compound exhibiting antiplasmodial activity offers a starting point. The molecule consists of an aniline group (C6H5NH2) with an ethyl substituent (C2H5) on the benzene ring and an acetyl group (CH3CO) attached to the nitrogen. This structure, particularly the presence of the amide bond (CONH) and aromatic ring, is common to various pharmaceutical compounds, suggesting potential for interactions with biological targets like enzymes or receptors. Further research, including structure-activity relationship (SAR) studies, is crucial to understand how modifications to the 2-Ethylacetanilide structure could impact its biological activity and potential therapeutic applications. []
Q3: Are there any insights into the analytical techniques employed to identify or quantify 2-Ethylacetanilide in complex mixtures?
A: The research highlighting the antiplasmodial activity of Indonesian marine bacterium Streptomyces sp. GMY01 utilized Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) to identify 2-Ethylacetanilide within the active extract. [] This technique is widely used for identifying and quantifying compounds in complex mixtures, leveraging the separation power of liquid chromatography followed by the sensitive and selective detection capabilities of mass spectrometry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B181019.png)








